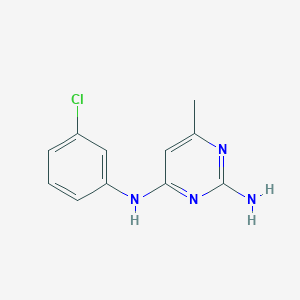
(4-(1-Aminoethyl)-2-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-Aminoethyl)-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H12FNO It features a fluorine atom and an aminoethyl group attached to a phenyl ring, along with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminoethyl)-2-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoroacetophenone.
Reduction: The carbonyl group of 2-fluoroacetophenone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting (2-fluorophenyl)methanol undergoes amination with ethylamine under suitable conditions to introduce the aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions
(4-(1-Aminoethyl)-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: (4-(1-Aminoethyl)-2-fluorophenyl)ketone
Reduction: (4-(1-Aminoethyl)-2-fluorophenyl)alkane
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(4-(1-Aminoethyl)-2-fluorophenyl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of (4-(1-Aminoethyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-(1-Aminoethyl)phenyl)methanol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
(4-(1-Aminoethyl)-3-fluorophenyl)methanol: The fluorine atom is positioned differently, potentially altering its chemical reactivity and interactions.
(4-(1-Aminoethyl)-2-chlorophenyl)methanol: The chlorine atom can influence the compound’s properties differently compared to fluorine.
Uniqueness
(4-(1-Aminoethyl)-2-fluorophenyl)methanol is unique due to the presence of the fluorine atom at the 2-position, which can significantly impact its chemical reactivity and biological interactions. Fluorine’s high electronegativity and small size allow for strong interactions with target molecules, making this compound particularly valuable in medicinal chemistry and materials science.
特性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
[4-(1-aminoethyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-2-3-8(5-12)9(10)4-7/h2-4,6,12H,5,11H2,1H3 |
InChIキー |
GOJLDGHEYZUOCB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)CO)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)













